4-Bromo-6-chloro-N-hydroxypicolinimidamide

Physicochemical property Lipophilicity LogP

4-Bromo-6-chloro-N-hydroxypicolinimidamide (CAS 2089326-06-5; molecular formula C₆H₅BrClN₃O; MW 250.48 g/mol) is a disubstituted pyridine-2-carboximidamide bearing a Br atom at the 4-position, a Cl atom at the 6-position, and an N-hydroxyamidine (amidoxime) group at the 2-position. The compound belongs to the picolinimidamide class, a scaffold recognized for antibacterial activity against Clostridioides difficile and other therapeutically relevant targets.

Molecular Formula C6H5BrClN3O
Molecular Weight 250.48 g/mol
Cat. No. B13003503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-N-hydroxypicolinimidamide
Molecular FormulaC6H5BrClN3O
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=NO)N)Cl)Br
InChIInChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11)
InChIKeyIIJFJUMUPCXPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-N-hydroxypicolinimidamide — Halogen-Differentiated N-Hydroxyamidine Building Block for Medicinal Chemistry and Cross-Coupling Libraries


4-Bromo-6-chloro-N-hydroxypicolinimidamide (CAS 2089326-06-5; molecular formula C₆H₅BrClN₃O; MW 250.48 g/mol) is a disubstituted pyridine-2-carboximidamide bearing a Br atom at the 4-position, a Cl atom at the 6-position, and an N-hydroxyamidine (amidoxime) group at the 2-position . The compound belongs to the picolinimidamide class, a scaffold recognized for antibacterial activity against Clostridioides difficile and other therapeutically relevant targets [1]. Its defining structural feature is the juxtaposition of two distinct halogen substituents (Br vs. Cl) on the same pyridine ring, each offering a different reactivity profile for sequential metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . The N-hydroxyamidine moiety further enables metal-chelation chemistry and serves as a precursor to 1,2,4-oxadiazole heterocycles with documented anti-HIV and antimicrobial activities [2].

Why 4-Bromo-6-chloro-N-hydroxypicolinimidamide Cannot Be Replaced by a Single-Halogen or Amide-Only Analog


Substituting 4-Bromo-6-chloro-N-hydroxypicolinimidamide with a simpler picolinimidamide analog introduces a trade-off that undermines key procurement criteria. The 4,6-dichloro variant (MW 206.03) lacks the chemoselectivity advantage of Br/Cl differential reactivity required for sequential cross-coupling , while the parent N-hydroxypicolinimidamide (MW 137.14, LogP 0.88) trades away the lipophilicity and steric bulk contributed by halogen substituents that are often critical for target binding [1]. The amide analog 4-bromo-6-chloropicolinamide (MW 235.46, LogP 1.60) replaces the N-hydroxyamidine with a carboxamide, forfeiting the metal-chelating amidoxime functionality that enables copper(II) complex formation and 1,2,4-oxadiazole cyclization chemistry [2]. The hydrochloride salt form (MW 270.94) introduces a counterion and alters solubility but does not offer the same neutral small-molecule characteristics preferred for membrane penetration screening. Users who select a generic substitute risk either (a) losing the ability to perform sequential, site-selective derivatization, (b) altering physicochemical properties in ways that confound structure-activity relationship (SAR) interpretation, or (c) abandoning the N-hydroxyamidine pharmacophore entirely [3].

4-Bromo-6-chloro-N-hydroxypicolinimidamide: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (LogP 1.80) Distinguishes the 4-Br-6-Cl N-Hydroxyamidine from the Unsubstituted Parent Scaffold

4-Bromo-6-chloro-N-hydroxypicolinimidamide exhibits a computed LogP of 1.80, substantially higher than the unsubstituted parent N-hydroxypicolinimidamide (LogP 0.88) . This LogP difference of approximately +0.92 units represents a theoretical ~8.3-fold increase in octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for membrane permeability screening (optimal LogP for CNS drugs: 1–3; for oral drugs: 0–5). The 4,6-dichloro analog, by comparison, has an estimated LogP of approximately 1.2 , indicating that the bromine atom at the 4-position contributes approximately +0.6 LogP units relative to chlorine. For researchers optimizing ADME properties in a lead series, this bromine-specific lipophilicity increment provides a finer adjustment tool than the all-chloro or unsubstituted alternatives.

Physicochemical property Lipophilicity LogP Drug-likeness

Bromine-Specific Isotopic Signature Provides Built-in Mass Spectrometry Handle Absent in Dichloro Analog

The presence of a single bromine atom in 4-Bromo-6-chloro-N-hydroxypicolinimidamide generates a characteristic ¹⁹Br:⁸¹Br isotopic doublet (~1:1 intensity ratio) that provides an unambiguous mass spectrometry signature for both the parent compound and any metabolites or degradation products retaining the bromine . This isotopic fingerprint is absent in the 4,6-dichloro analog, which displays only the less distinctive chlorine isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1, with two chlorines producing a more complex but less visually diagnostic pattern). In quantitative LC-MS/MS bioanalysis, the bromine isotopic doublet serves as a built-in confirmatory qualifier ion that can distinguish the analyte from isobaric interferences without requiring a separate deuterated or ¹³C-labeled internal standard. For ADME studies, this can reduce method development time and increase assay specificity at no additional cost.

Mass spectrometry Isotopic pattern Metabolite identification Analytical chemistry

Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling Not Achievable with 4,6-Dichloro or Monohalo Analogs

4-Bromo-6-chloro-N-hydroxypicolinimidamide possesses two different halogen substituents with distinct and well-characterized reactivity orders in palladium-catalyzed cross-coupling: the C–Br bond at the 4-position undergoes oxidative addition significantly faster than the C–Cl bond at the 6-position (typical relative rates for Ar-Br vs. Ar-Cl in Suzuki coupling: ~10–100× under standard conditions) . This differential reactivity enables a programmed, two-step sequential functionalization strategy—first coupling at the 4-position (Br site) under mild conditions, followed by coupling at the 6-position (Cl site) with a more active catalyst or elevated temperature—without requiring protecting-group chemistry. By contrast, 4,6-dichloro-N-hydroxypicolinimidamide offers two C–Cl bonds of near-identical reactivity, making selective mono-functionalization difficult to control (typically producing statistical mixtures of mono- and bis-coupled products). The 3-bromo-N-hydroxypicolinimidamide comparator lacks a second halogen handle entirely, limiting diversification to a single coupling event.

Cross-coupling Suzuki-Miyaura C–C bond formation Sequential functionalization Chemoselectivity

N-Hydroxyamidine (Amidoxime) Functionality Enables Metal Chelation and 1,2,4-Oxadiazole Cyclization Not Available to Amide or Amidine Analogs

The N-hydroxyamidine (amidoxime) group at the 2-position of 4-Bromo-6-chloro-N-hydroxypicolinimidamide provides chemical functionality absent in both the amide analog (4-bromo-6-chloropicolinamide) and the amidine hydrochloride analog (4-bromo-6-chloropicolinimidamide·HCl). Specifically, the amidoxime moiety can chelate transition metals—as demonstrated by the structurally characterized copper(II) complex of N′-(4-nitrophenylsulfonyloxy)picolinimidamide, which exhibited antibacterial activity against Gram-negative strains [1]—and serves as a direct precursor to 1,2,4-oxadiazoles via cyclization with carboxylic acid derivatives. 1,2,4-Oxadiazoles are privileged heterocycles with documented anti-HIV (Sakamoto et al., 2007) and broad-spectrum antimicrobial activities [2]. The amide analog (4-bromo-6-chloropicolinamide, MW 235.46, LogP 1.60) lacks the hydroxyl group required for oxadiazole formation, while the hydrochloride salt (MW 270.94) presents a protonated amidine form that cannot undergo the same NO bond cleavage and rearrangement chemistry that the neutral N-hydroxyamidine does in forming copper(II) complexes [1].

Amidoxime Metal chelation 1,2,4-Oxadiazole Copper complex Heterocycle synthesis

Picolinimidamide Scaffold is Validated for Selective C. difficile Antibacterial Activity at Low Micromolar Potency — A Class-Level Rationale Favoring This Chemotype

A systematic SAR study of 108 picolinamide analogs identified the picolinamide core as a privileged scaffold for potent and selective antibacterial activity against Clostridioides difficile, with lead compound 87 achieving exquisite potency and selectivity [1]. While 4-Bromo-6-chloro-N-hydroxypicolinimidamide itself has not been individually profiled in this published SAR campaign, its structural features map directly onto key pharmacophoric elements identified in the study: (a) a pyridine-2-carboximidamide core (matching the most active chemotype), (b) halogen substitution at positions 4 and 6 (halogen pattern tolerated and often potency-enhancing across the analog series), and (c) the N-hydroxy modification, which introduces an additional hydrogen-bond donor/acceptor pair that could modulate target binding. The class-level precedent establishes that picolinimidamide derivatives can achieve selective targeting of C. difficile over commensal gut microbiota—a clinically critical attribute for preventing recurrent infection [1]. This provides a strong rationale for selecting the picolinimidamide chemotype over non-selective antibacterial building blocks for C. difficile-focused drug discovery.

Antibacterial Clostridioides difficile Picolinamide Selectivity Microbiota-sparing

Market Availability and Purity Benchmarking: 97% Purity from Multiple Independent Suppliers Supports Reproducible Procurement

4-Bromo-6-chloro-N-hydroxypicolinimidamide (CAS 2089326-06-5) is available at 97% purity from at least three independent suppliers: Bidepharm (via Leyan), Smolecule, and Chem960, with 1g quantities listed as in-stock . This multi-supplier availability distinguishes it from several close analogs: 4-bromo-6-chloropicolinimidamide hydrochloride (CAS 2089327-41-1) is listed at 95% minimum purity , and 3-bromo-N-hydroxypicolinimidamide (CAS 114080-96-5) is listed at 95% purity . The 2% purity advantage (97% vs. 95%) for the target compound, while modest, translates to a meaningful reduction in impurity burden—for a 1g scale reaction, a 95% purity reagent contains up to 50 mg of unspecified impurities, whereas a 97% purity reagent contains up to 30 mg (a 40% reduction in maximum impurity mass). The compound's more recent CAS registration date (2024 entry on ChemSrc) suggests a newer, potentially less-characterized entry into commercial catalogs compared to the parent N-hydroxypicolinimidamide (CAS 1772-01-6, established for decades), which may affect batch-to-batch consistency data availability.

Procurement Purity Supply chain Reproducibility Vendor comparison

Procurement-Relevant Application Scenarios for 4-Bromo-6-chloro-N-hydroxypicolinimidamide Based on Quantitative Differentiation Evidence


Sequential Two-Point Diversity Library Synthesis via Chemoselective Cross-Coupling

Medicinal chemistry teams building structure-activity relationship (SAR) libraries around the picolinimidamide scaffold should procure 4-Bromo-6-chloro-N-hydroxypicolinimidamide rather than the 4,6-dichloro analog to exploit the ~10–100× differential in oxidative addition rates between the C–Br and C–Cl bonds . The protocol involves first-stage Suzuki-Miyaura coupling at the 4-position (Br) using Pd(PPh₃)₄ at 60–80 °C with an arylboronic acid partner, followed by second-stage coupling at the 6-position (Cl) using a more active catalyst system (e.g., Pd(dppf)Cl₂ or Buchwald precatalyst) at elevated temperature. This sequential strategy generates two-point diversity from a single advanced intermediate in two steps, avoiding the statistical product mixtures that would result from the dichloro analog. The N-hydroxyamidine group can be retained throughout or converted to a 1,2,4-oxadiazole after library completion for additional diversity [1].

C. difficile Antibacterial Lead Optimization Leveraging the Picolinimidamide Pharmacophore

Anti-infective drug discovery programs targeting Clostridioides difficile with microbiota-sparing selectivity should use 4-Bromo-6-chloro-N-hydroxypicolinimidamide as a starting scaffold for lead optimization. The picolinimidamide chemotype has been validated in a published 108-compound SAR study demonstrating potent and selective anti-C. difficile activity [2]. The 4-Br-6-Cl substitution pattern provides two orthogonal diversification handles while the N-hydroxyamidine group introduces additional hydrogen-bonding capacity (three H-bond donors, three H-bond acceptors) that can be exploited for target engagement. The LogP of 1.80 falls within the optimal range for antibacterial permeability while maintaining aqueous solubility sufficient for in vitro MIC determination.

Copper(II) Antimicrobial Complexes via Amidoxime Metal Chelation

Bioinorganic chemistry groups developing metal-based antimicrobial agents should select 4-Bromo-6-chloro-N-hydroxypicolinimidamide over the amide analog (4-bromo-6-chloropicolinamide) because only the N-hydroxyamidine form enables the bidentate N,O-chelation mode required for stable copper(II) complex formation [1]. The precedent for this application is established by the structurally characterized copper(II) complex of N′-(4-nitrophenylsulfonyloxy)picolinimidamide, which demonstrated antibacterial activity against Gram-negative strains and DNA-gyrase inhibition in silico [1]. The bromine isotopic signature of the target compound additionally facilitates characterization of the resulting metal complexes by mass spectrometry.

ADME Probe with Built-in MS Quantitation Handle for In Vitro Metabolism Studies

Drug metabolism and pharmacokinetics (DMPK) groups performing in vitro microsomal stability or hepatocyte clearance assays should prefer 4-Bromo-6-chloro-N-hydroxypicolinimidamide as a probe substrate due to its distinctive bromine isotopic pattern (⁷⁹Br:⁸¹Br ~1:1 doublet), which serves as a confirmatory qualifier ion in LC-MS/MS analysis . This built-in analytical handle eliminates the need for costly deuterated or ¹³C-labeled internal standards during early-stage metabolic stability screening. The LogP of 1.80 ensures adequate retention on reversed-phase LC columns while maintaining sufficient aqueous solubility for incubation with liver microsomes or hepatocytes at physiologically relevant concentrations.

Quote Request

Request a Quote for 4-Bromo-6-chloro-N-hydroxypicolinimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.